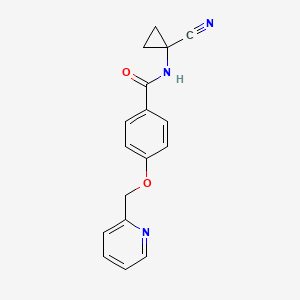

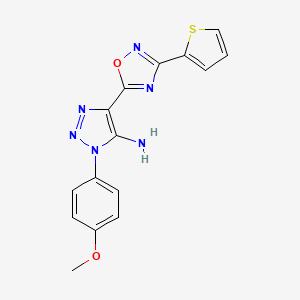

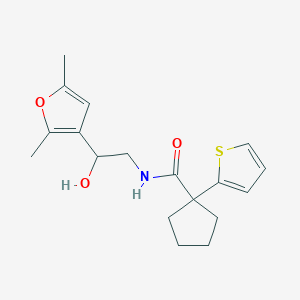

![molecular formula C9H13N3O2 B2999516 ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2090110-55-5](/img/structure/B2999516.png)

ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a derivative of imidazo[1,5-a]pyrimidine . Imidazopyrimidines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers . There are reports on the synthesis of imidazo[1,5-a]pyrimidines from 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole .Chemical Reactions Analysis

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of the C–N bond and formation of the C–C bond .科学的研究の応用

Synthesis and Chemical Properties

Copper-Catalyzed Synthesis : A novel method for the synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines utilizes ethyl tertiary amines as carbon sources under Cu-catalyzed aerobic oxidative conditions. This approach features a broad substrate scope, good functional group tolerance, and produces diversified valuable products (Rao, Mai, & Song, 2017).

Synthesis of Novel Pyridoimidazotriazinones : The synthesis process of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines showcases the potential of ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate derivatives in creating fused triazines with potential biological activities (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Mercury(II)-azoimine Compounds : The synthesis and characterization of mercury(II) compounds using 1-ethyl-2-(phenylazo)imidazole and 2-(arylazo)pyrimidines demonstrate the chemical versatility and potential applications of ethyl imidazo[1,5-a]pyrimidine derivatives in material science and coordination chemistry (Chand et al., 2003).

Biological and Material Applications

Antibacterial and Antioxidant Activities : Novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were synthesized and exhibited significant antibacterial and antioxidant activities, highlighting the potential of this compound derivatives in pharmaceutical research (Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis of N-fused Heterocyclic Compounds : A five-component cascade reaction facilitated the synthesis of N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide and N′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, offering a novel method for creating N-fused heterocyclic compounds with potential biological and pharmaceutical applications (Hosseini & Bayat, 2019).

作用機序

Target of Action

It’s worth noting that pyrimidine derivatives, which this compound is a part of, play a vital role in several biological activities . They are integral parts of DNA and RNA, imparting diverse pharmacological properties .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific interactions with their targets .

特性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h6,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVJJDINZUHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NCCCN2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

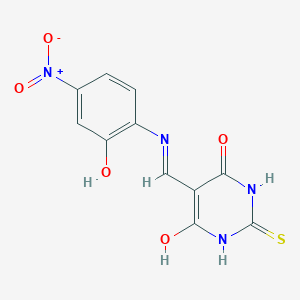

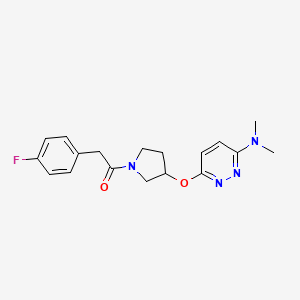

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)

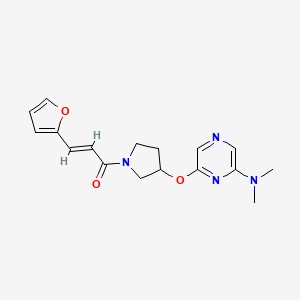

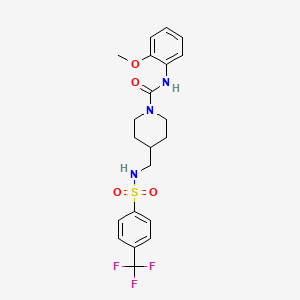

![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)

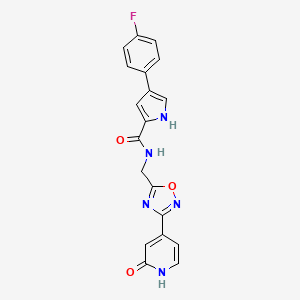

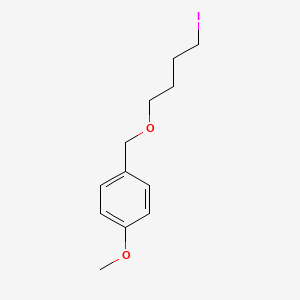

![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)

![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)